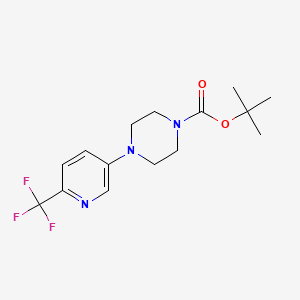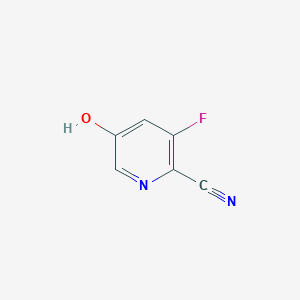
3-Fluoro-5-hydroxypyridine-2-carbonitrile
Übersicht
Beschreibung
3-Fluoro-5-hydroxypyridine-2-carbonitrile is a chemical compound with the molecular formula C6H3FN2O . It has a molecular weight of 138.1 . This compound is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-hydroxypyridine-2-carbonitrile can be represented by the SMILES notation: N#CC1=NC=C (O)C=C1F . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
3-Fluoro-5-hydroxypyridine-2-carbonitrile has a molecular weight of 138.1 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
3-Fluoro-5-hydroxypyridine-2-carbonitrile: is a valuable building block in pharmaceutical research. Its fluorinated pyridine structure is beneficial for creating compounds with potential medicinal properties. For instance, it can be used to synthesize analogs of high-affinity nicotinic ligands, which are important in the development of treatments for neurological disorders .
Agricultural Chemistry
In the field of agricultural chemistry, the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties3-Fluoro-5-hydroxypyridine-2-carbonitrile can serve as an intermediate in the synthesis of new agricultural products with enhanced activity and safety profiles .
Imaging Agents Development
The fluorine atom in 3-Fluoro-5-hydroxypyridine-2-carbonitrile makes it a precursor for the synthesis of 18 F-substituted pyridines . These are of special interest as imaging agents in medical diagnostics, particularly in positron emission tomography (PET) scans for cancer and other diseases .
Chemical Research
Researchers utilize 3-Fluoro-5-hydroxypyridine-2-carbonitrile to study the effects of fluorination on chemical compounds. The presence of the fluorine atom affects the basicity and reactivity of the pyridine ring, providing insights into the design of more efficient and selective synthetic routes .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-fluoro-5-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAIKHBCLOBIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-hydroxypyridine-2-carbonitrile | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

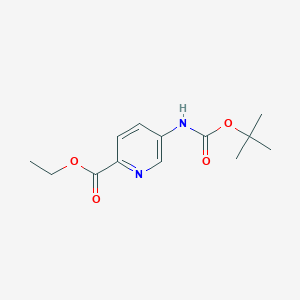
![3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1403053.png)
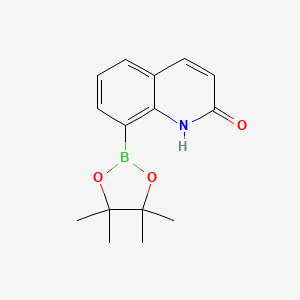



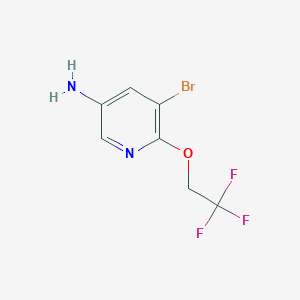
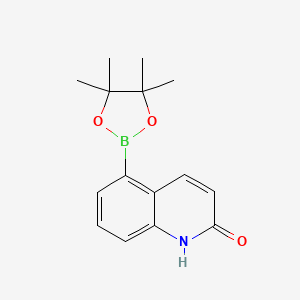
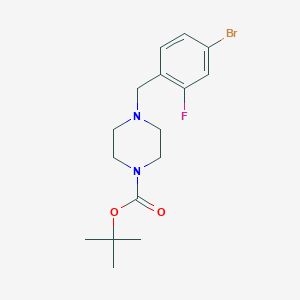
![Methyl 3-amino-4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)benzoate](/img/structure/B1403064.png)
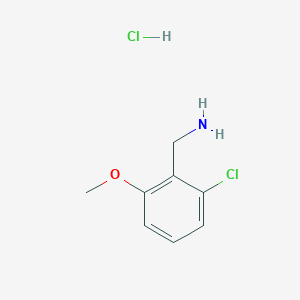
![8-(Phenylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1403069.png)
